2-(2,3-dichlorophenyl)-N-methoxy-N-methylacetamide
Description
2-(2,3-Dichlorophenyl)-N-methoxy-N-methylacetamide is a chemical compound characterized by its dichlorophenyl group and acetamide functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Properties
IUPAC Name |
2-(2,3-dichlorophenyl)-N-methoxy-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-13(15-2)9(14)6-7-4-3-5-8(11)10(7)12/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEUQSORYFWVNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=C(C(=CC=C1)Cl)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-dichlorophenyl)-N-methoxy-N-methylacetamide typically involves the reaction of 2,3-dichlorophenylacetic acid with methoxy-N-methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is heated under reflux to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and control over the reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 2-(2,3-Dichlorophenyl)-N-methoxy-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation: this compound can be oxidized to form 2-(2,3-dichlorophenyl)-N-methoxy-N-methylacetic acid.
Reduction: Reduction can yield 2-(2,3-dichlorophenyl)-N-methoxy-N-methylamine.
Substitution: Substitution reactions can produce various substituted acetamides.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 2-(2,3-dichlorophenyl)-N-methoxy-N-methylacetamide exhibit significant antimicrobial properties. In particular, compounds within this class have been evaluated for their efficacy against various pathogens, including Mycobacterium tuberculosis and other resistant bacterial strains.
- Case Study : A high-throughput screening of a compound library identified several derivatives that inhibited the growth of M. tuberculosis. Among these, compounds with structural similarities to this compound demonstrated promising activity with MIC values below 20 µM .
Anti-parasitic Properties
The compound has also been investigated for its potential use in treating parasitic infections, particularly those caused by trypanosomes.
- Research Findings : A study focused on the development of kinase inhibitors for Trypanosoma brucei highlighted that certain derivatives of N-methoxy-N-methylacetamide showed low nanomolar activity against the parasite's glycogen synthase kinase 3 (TbGSK3). This suggests a potential pathway for developing new treatments for African sleeping sickness .
Synthetic Pathways
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity.
- Synthesis Method : A typical synthetic route includes the reaction of 2,3-dichlorobenzaldehyde with N-methoxy-N-methylacetamide in the presence of a suitable catalyst under controlled conditions to yield the desired product .
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 2,3-Dichlorobenzaldehyde + N-Methoxy-N-methylacetamide | Catalyst A, Temperature X | Y% |
| 2 | Product from Step 1 + Solvent B | Stirring at Z°C | W% |
Future Directions and Research Opportunities
The ongoing research into this compound highlights its potential as a lead compound in drug discovery.
- Next Steps : Future studies should focus on optimizing the pharmacokinetic properties of this compound, enhancing its bioavailability and reducing toxicity while maintaining its therapeutic efficacy against target pathogens.
Mechanism of Action
The mechanism by which 2-(2,3-dichlorophenyl)-N-methoxy-N-methylacetamide exerts its effects involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to biological effects. The exact molecular pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(2,4-Dichlorophenyl)-N-methoxy-N-methylacetamide
2-(2,6-Dichlorophenyl)-N-methoxy-N-methylacetamide
2-(3,4-Dichlorophenyl)-N-methoxy-N-methylacetamide
These compounds share the dichlorophenyl and acetamide functional groups but differ in the position of the chlorine atoms on the phenyl ring, leading to variations in their chemical behavior and applications.
Biological Activity
2-(2,3-Dichlorophenyl)-N-methoxy-N-methylacetamide is a compound of interest due to its potential biological activities. This article will explore its biological activity, focusing on its mechanisms, effects on various cell lines, and relevant research findings.
Chemical Structure and Properties
The compound features a dichlorophenyl group, a methoxy group, and a methylacetamide moiety. The presence of the dichloro substituents is significant as they can influence the compound's reactivity and biological interactions.
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antiproliferative Effects : Many derivatives show activity against cancer cell lines by disrupting cellular processes.
- Antioxidative Properties : Compounds like this compound may also exhibit antioxidative properties, which can protect cells from oxidative damage.
Antiproliferative Activity
In studies assessing antiproliferative effects, the compound has demonstrated varying degrees of activity against different cancer cell lines. The following table summarizes some key findings:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 3.1 | |
| This compound | HCT116 | 4.4 | |
| This compound | HEK293 | 5.3 |
Case Studies and Research Findings
-
Study on Antiproliferative Activity :
A study evaluated various derivatives of N-substituted benzimidazole carboxamides, revealing that those with methoxy groups exhibited significant antiproliferative activity against the MCF-7 cell line with IC50 values ranging from 1.2 to 5.3 µM. This suggests that structural modifications can enhance biological activity significantly . -
Antioxidant Activity Assessment :
In vitro assays have been conducted to assess the antioxidative capacity of compounds similar to this compound. The results indicated that these compounds could prevent oxidative stress-induced cellular damage, contributing to their potential therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
